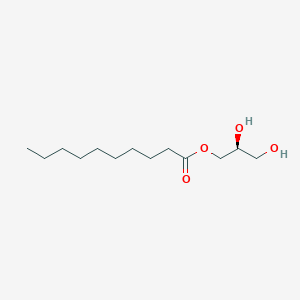

1-Decanoyl-sn-glycerol

説明

Overview of Glycerolipid Classes and their Biological Significance

Glycerolipids are a major category of lipids characterized by a glycerol (B35011) backbone. creative-proteomics.com The hydroxyl groups of the glycerol molecule can be esterified with one, two, or three fatty acids, leading to the formation of monoacylglycerols, diacylglycerols, and triacylglycerols, respectively. creative-proteomics.com These molecules are central to numerous biological processes.

Triacylglycerols (TAGs) are the primary form of energy storage in many organisms. creative-proteomics.com Stored within adipose tissue, they serve as a dense and efficient long-term energy reserve that can be mobilized during periods of fasting or high energy demand. creative-proteomics.comresearchgate.net

Glycerophospholipids, also known as phospholipids (B1166683), are critical components of cellular membranes. creative-proteomics.comresearchgate.netwikipedia.org Their amphipathic nature, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail, allows them to form the lipid bilayers that constitute the basic structure of all biological membranes. creative-proteomics.comwikipedia.orgdhingcollegeonline.co.in These membranes not only provide a physical barrier but are also involved in regulating the passage of molecules and in cell signaling. wikipedia.org Common examples of glycerophospholipids include phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. researchgate.net

Glycoglycerolipids are another class of glycerolipids where a carbohydrate is attached to the glycerol backbone. dhingcollegeonline.co.in These are particularly abundant in the thylakoid membranes of chloroplasts and are believed to play a role in photosynthesis. dhingcollegeonline.co.in

The diverse structures of glycerolipids underscore their multifaceted roles in maintaining cellular integrity and function. creative-proteomics.com

Table 1: Major Classes of Glycerolipids and Their Primary Functions

| Glycerolipid Class | Key Structural Feature | Primary Biological Function(s) |

| Triacylglycerols (TAGs) | Glycerol backbone with three fatty acid chains | Long-term energy storage creative-proteomics.comresearchgate.net |

| Glycerophospholipids | Glycerol backbone, two fatty acid chains, and a phosphate-containing head group | Structural component of cell membranes, signaling creative-proteomics.comresearchgate.netwikipedia.org |

| Glycoglycerolipids | Glycerol backbone with fatty acid chains and a carbohydrate moiety | Role in photosynthetic membranes dhingcollegeonline.co.in |

| Monoacylglycerols (MAGs) | Glycerol backbone with one fatty acid chain | Intermediates in lipid metabolism, signaling iarc.fr |

| Diacylglycerols (DAGs) | Glycerol backbone with two fatty acid chains | Second messengers in cell signaling, intermediates in metabolism researchgate.net |

Stereochemical Considerations in sn-Glycerol Derivatives

The glycerol molecule, while seemingly simple, is prochiral, meaning it can be converted from an achiral to a chiral molecule in a single step. wikilectures.eu The two primary hydroxyl groups at positions 1 and 3 are not stereochemically identical. wikilectures.eu To unambiguously describe the configuration of glycerol derivatives, the "stereospecific numbering" (sn) system is employed. wikipedia.orgavantiresearch.com

According to the IUPAC-IUB Commission on Biochemical Nomenclature, in a Fischer projection with the hydroxyl group at carbon-2 pointing to the left, the carbon atom at the top is designated as C-1, the middle carbon as C-2, and the bottom carbon as C-3. avantiresearch.com The prefix "sn" is used to denote this specific numbering system. wikipedia.orgavantiresearch.com

This stereochemical distinction is crucial because enzymes involved in lipid metabolism can differentiate between the sn-1 and sn-3 positions. wikilectures.eu For example, glycerol kinase specifically phosphorylates the sn-3 position to form sn-glycero-3-phosphate, a key precursor for the synthesis of many glycerolipids. researchgate.netwikilectures.eu The spatial arrangement of substituents on the glycerol backbone, therefore, dictates the molecule's biological activity and its metabolic fate. wikipedia.org

Position of 1-Decanoyl-sn-glycerol within the Monoacylglycerol Landscape

This compound belongs to the class of monoacylglycerols (MAGs). iarc.fr Specifically, it is a 1-monoacylglycerol, indicating that a single fatty acid is esterified to the sn-1 position of the glycerol backbone. iarc.fr The "decanoyl" portion of the name specifies that the attached fatty acid is decanoic acid (also known as capric acid), a saturated fatty acid with a 10-carbon chain.

As a 1-acyl-sn-glycerol, it is the S-enantiomer of 2,3-dihydroxypropyl decanoate (B1226879). nih.gov It is an enantiomer of 3-decanoyl-sn-glycerol. nih.gov In the broader context of MAGs, this compound is distinguished by its medium-chain fatty acid. MAGs can vary widely based on the length and saturation of their attached fatty acid, which in turn influences their physical properties and biological roles. They are important intermediates in the digestion and absorption of fats and also function as signaling molecules.

Structure

3D Structure

特性

分子式 |

C13H26O4 |

|---|---|

分子量 |

246.34 g/mol |

IUPAC名 |

[(2S)-2,3-dihydroxypropyl] decanoate |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m0/s1 |

InChIキー |

LKUNXBRZDFMZOK-LBPRGKRZSA-N |

異性体SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)O |

正規SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

製品の起源 |

United States |

Advanced Methodologies for Research on 1 Decanoyl Sn Glycerol and Its Analogs

Synthetic Approaches for Enantiomerically Pure Glycerolipids

The synthesis of enantiomerically pure glycerolipids like 1-decanoyl-sn-glycerol is a significant challenge due to the prochiral nature of the glycerol (B35011) backbone. To overcome this, researchers have developed elegant chemoenzymatic and stereoselective chemical routes.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies are powerful tools for the synthesis of enantiomerically pure glycerolipids, leveraging the high selectivity of enzymes, particularly lipases. A common approach involves the use of a protected glycerol precursor, such as solketal (B138546) (1,2-O-isopropylideneglycerol), which has a chiral center. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CAL-B), are widely employed for their ability to catalyze regioselective acylation reactions. skemman.ismdpi.com

For the synthesis of 1-monoacylglycerols (1-MAGs), a typical chemoenzymatic route starts with an enantiopure solketal. The free primary hydroxyl group of solketal can be esterified with a fatty acid, like decanoic acid. This reaction, catalyzed by a lipase, yields the protected monoglyceride. researchgate.net The subsequent removal of the isopropylidene protecting group under acidic conditions affords the desired 1-monoacylglycerol. pan.olsztyn.pl This method has been successfully used to achieve high conversion rates, in some cases reaching 100% for the esterification of oleic acid with isopropylidene glycerol using Candida antarctica lipase. pan.olsztyn.pl Lipases from Candida antarctica have shown higher activity with short- and medium-chain fatty acids, making this approach suitable for the synthesis of this compound. pan.olsztyn.pl

Another chemoenzymatic strategy involves the direct, one-step transesterification of unprotected glycerol with fatty methyl esters. The use of supported guanidine (B92328) catalysts at low temperatures has been shown to produce monoglycerides (B3428702) in high yields with good selectivity, offering an environmentally friendly alternative to traditional base-catalyzed methods.

A multi-step chemoenzymatic process can also be employed, starting with enantiopure solketal to synthesize 1-O-benzylglycerol. A pure fatty acid is then introduced to the primary hydroxyl group using immobilized CAL-B, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group, resulting in a regioisomerically pure 1-MAG. skemman.is

| Starting Material | Key Enzyme/Catalyst | Key Steps | Product | Reference(s) |

| Enantiopure Solketal | Candida antarctica lipase B (CAL-B) | 1. Lipase-catalyzed esterification with decanoic acid. 2. Acid-catalyzed deprotection. | This compound | pan.olsztyn.pl |

| Unprotected Glycerol | Supported Guanidine | One-step transesterification with fatty methyl ester. | Monoglycerides | |

| Enantiopure Solketal | Candida antarctica lipase B (CAL-B) | 1. Synthesis of 1-O-benzylglycerol. 2. Lipase-catalyzed acylation. 3. Catalytic hydrogenation. | 1-Monoacylglycerol | skemman.is |

Stereoselective Chemical Synthesis Routes

Stereoselective chemical synthesis provides an alternative to chemoenzymatic methods for producing enantiomerically pure glycerolipids. These routes often rely on the use of chiral starting materials and protecting group chemistry to control the stereochemical outcome of the reactions.

A widely used chiral building block for these syntheses is solketal, which can be purchased as either the racemate or as one of its two enantiomers. Starting with an enantiomerically pure solketal, such as (R)- or (S)-solketal, allows for the controlled synthesis of the desired stereoisomer of the glycerolipid. researchgate.net For instance, the synthesis of this compound would typically start with (R)-solketal. The free hydroxyl group is esterified with decanoic acid or its activated derivative. The subsequent removal of the isopropylidene protecting group yields the target molecule.

Protecting groups are essential in these multi-step syntheses to ensure that the acylation occurs at the desired position. For example, in the synthesis of structured triacylglycerols, a benzyl group can be used to protect one of the primary hydroxyl groups of glycerol. mdpi.com After acylation of the other positions, the benzyl group can be removed by hydrogenolysis. skemman.is

A specific example involves the reaction of 1-decanoyl-rac-glycerol with other chemical entities, where coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the esterification. rsc.org While this example uses a racemic starting material, the same principle applies to enantiomerically pure precursors to yield stereochemically defined products.

| Chiral Precursor | Key Reagents | General Strategy | Product Stereochemistry | Reference(s) |

| (R)-Solketal | Decanoic acid, Acid catalyst | Esterification followed by deprotection. | sn-1 | |

| (S)-Solketal | Decanoic acid, Acid catalyst | Esterification followed by deprotection. | sn-3 | researchgate.net |

| 1-O-benzyl-sn-glycerol | Fatty acid, Coupling agent, H₂/Pd-C | Acylation followed by deprotection. | sn-3 | skemman.ismdpi.com |

Synthesis of Structured Triacylglycerol Analogs for Mechanistic Studies

The synthesis of structured triacylglycerol (TAG) analogs is crucial for mechanistic studies, allowing researchers to investigate enzyme specificity and metabolic pathways. These analogs often contain specific fatty acids at defined positions of the glycerol backbone. The synthesis of such molecules frequently employs chemoenzymatic methods, combining the selectivity of enzymes with the versatility of chemical reactions. mdpi.com

For example, MLM-type (medium-chain-long-chain-medium-chain) structured TAGs are of nutritional interest and their synthesis provides a model for creating analogs for research. mdpi.commdpi.com These can be synthesized by the sn-1,3-specific lipase-catalyzed interesterification of two different TAGs or the acylation of glycerol with a medium-chain fatty acid to form a 1,3-diacylglycerol, followed by chemical acylation at the sn-2 position.

A specific example is the synthesis of structured TAGs containing capric acid (C10:0). In one study, dietary triacylglycerols were synthesized by the enzymatic acidolysis of cottonseed oil and capric acid catalyzed by Lipozyme RM IM (lipase from Rhizomucor miehei). mdpi.com Another approach involves a two-step enzymatic synthesis using sn-2 monoacylglycerols and fatty acid ethyl esters from coconut oil, which contains capric acid, to produce structured TAGs where the sn-1,3 positions are esterified with capric and lauric acids. mdpi.comresearchgate.net

These methodologies can be adapted to synthesize TAG analogs of this compound, where decanoic acid is positioned at sn-1, and other fatty acids of interest are placed at the sn-2 and sn-3 positions to probe the mechanisms of lipases and other enzymes involved in lipid metabolism.

Development and Application of Labeled Analogs

Labeled analogs of this compound are indispensable tools for studying its biological roles. Fluorescent and isotopically labeled derivatives allow for the visualization of its subcellular localization, trafficking, and quantification in complex biological samples.

Fluorescently-Tagged Glycerolipids (e.g., NBD-labeled derivatives)

Fluorescently-tagged glycerolipids are widely used to study lipid dynamics in living cells. Nitrobenzoxadiazole (NBD) is a common fluorophore used for this purpose due to its environmental sensitivity and reactivity with amines and thiols. nih.gov NBD-labeled lipids, with excitation and emission maxima around 465 nm and 535 nm respectively, are suitable for fluorescence microscopy. nih.gov

NBD-labeled monoacylglycerols (NBD-MAGs) have been synthesized and used as substrates in continuous, sensitive in vitro lipase assays. researchgate.net For example, an NBD-labeled monoacylglycerol was used to measure the activity of hormone-sensitive lipase in rat adipocytes. researchgate.net The synthesis of NBD-fatty acids can be achieved, which are then incorporated into acylglycerols. researchgate.net The hydrolysis of NBD-MAG by lipases leads to a change in the spectrophotometric properties of the NBD group upon its incorporation into phospholipid liposomes, allowing for continuous monitoring of enzyme activity. researchgate.net

More recently, miniaturized fluorescent probes for monoacylglycerol lipase (MAGL) have been developed using the boron-dipyrromethene (BODIPY) fluorophore. nih.govacs.org These probes exhibit high potency and specificity, enabling a range of applications from cell-free fluorescence polarization assays to confocal fluorescence microscopy in live cells and brain organoids. nih.govacs.org Another approach involves the development of fluorogenic probes, such as 6-hydroxy-2-naphthaldehyde-arachidonate (AA-HNA), for monitoring the activity of MAGL and other 2-AG hydrolases. nih.gov

| Fluorescent Label | Application | Key Findings | Reference(s) |

| NBD | In vitro lipase assays | NBD-MAG serves as an efficient substrate for hormone-sensitive lipase, allowing for a continuous and sensitive assay. | researchgate.net |

| BODIPY | Miniaturized probes for MAGL | Development of highly potent and specific probes for MAGL imaging in various biological systems. | nih.govacs.org |

| AA-HNA | Fluorogenic probe for MAGL | Enables rapid identification of MAGL inhibitors through a fluorescence-based assay. | nih.gov |

Deuterated Glycerolipids as Internal Standards for Quantitative Analysis

Quantitative analysis of glycerolipids in biological matrices is often performed using liquid chromatography-mass spectrometry (LC-MS). mdpi.com To ensure accuracy and correct for variations during sample preparation and analysis, isotopically labeled internal standards are essential. mdpi.comtexilajournal.com Deuterated glycerolipids are commonly used for this purpose. sciex.com

The use of deuterated internal standards is a well-established practice in lipidomics. lcms.czlipidmaps.org For the quantification of monoacylglycerols, a deuterated analog, such as deuterated MAG-C20:4, can be used as an internal standard. mdpi.com Calibration curves are constructed using pure, non-labeled MAG standards and the deuterated internal standard to accurately quantify the endogenous levels of MAGs in samples. mdpi.com

The synthesis of deuterated standards is a critical step. A method for preparing a penta-deuterated 1-monoacylglycerol standard (1-AG-d₅) has been described for the quantification of 2-arachidonoylglycerol (B1664049) (2-AG) in C. elegans. jove.com This three-step synthesis yields a stable standard that does not undergo acyl migration. jove.com The use of such standards allows for accurate quantification by isotopic dilution and LC-MS/MS. jove.com While carbon-13 labeled standards are considered the gold standard as they co-elute perfectly with the analyte, deuterated standards are more commonly used and effectively compensate for matrix effects and variations in ionization efficiency. texilajournal.comchromforum.org

| Labeled Compound | Analytical Technique | Purpose | Key Advantage | Reference(s) |

| Deuterated MAG-C20:4 | LC-MS | Internal standard for MAG quantification. | Correction for analytical variability. | mdpi.com |

| 1-AG-d₅ | LC-MS/MS | Isotopic dilution for 2-AG quantification. | Stable standard, prevents acyl migration. | jove.com |

| Deuterated lipid mixtures | LC-MS/MS | Comprehensive lipidomics analysis. | Compensates for matrix effects and ion suppression/enhancement. | texilajournal.comsciex.comlcms.cz |

Utility in Real-Time Tracking of Lipid Dynamics and Enzyme Assay Development

The study of this compound and its analogs has been significantly advanced by the development of sophisticated methodologies that allow for real-time visualization and quantification of their roles in complex biological systems. By chemically modifying these lipids with reporter molecules, researchers can track their movement within and between membranes and develop sensitive assays for enzymes involved in their metabolism. Fluorescently labeled lipids, in particular, are instrumental tools for investigating lipid trafficking, their interactions with proteins, and for creating high-throughput screening assays. caymanchem.com

Real-Time Tracking of Lipid Dynamics

Fluorescently labeled analogs of this compound are invaluable for monitoring the dynamic behavior of lipids in biological and model membranes. A common strategy involves attaching a fluorophore, such as nitrobenzoxadiazole (NBD), to the lipid. caymanchem.com The NBD group's fluorescence is sensitive to its environment, which allows for the real-time tracking of lipid dynamics using techniques like fluorescence microscopy. scbt.com These probes can be used to study the formation of lipid domains, membrane fluidity, and curvature, all of which are critical for cellular signaling pathways. scbt.com

For instance, 1-NBD-decanoyl-2-decanoyl-sn-glycerol is a fluorescent analog of diacylglycerol (DAG) that has been used to study lipid metabolism and protein interactions. caymanchem.com The NBD fluorophore allows for the visualization of the lipid's distribution and transport within cellular membranes.

Förster Resonance Energy Transfer (FRET) is another powerful technique that utilizes fluorescent lipid analogs to measure molecular proximity. FRET-based assays can be designed to monitor the exchange of lipids between different membrane environments or their interaction with membrane proteins. plos.org In a typical FRET experiment for lipid dynamics, a donor fluorophore and an acceptor fluorophore are incorporated into the system. Changes in the distance between them, caused by lipid movement or protein binding, result in a measurable change in FRET efficiency. researchgate.netchemrxiv.org This approach has been used to study the thermal stability of lipid domains and the kinetics of lipid transfer between vesicles. nih.gov

| Probe Type | Fluorophore | Typical Application | Principle | References |

| Fluorescent DAG Analog | Nitrobenzoxadiazole (NBD) | Real-time tracking of lipid localization and dynamics in membranes. | The NBD moiety's fluorescence properties are environmentally sensitive, allowing for monitoring of membrane dynamics and lipid-protein interactions. | scbt.com, caymanchem.com |

| FRET-Based Lipid Probe | Pyrene | Monitoring lipid-protein interactions and amphiphile exchange. | FRET occurs between a pyrene-labeled lipid and tryptophan residues in a protein, indicating close proximity. | plos.org |

| Ratiometric Phospholipase Substrate | BODIPY FL / BODIPY 558/568 | Real-time monitoring of phospholipase A2 activity. | Enzymatic cleavage separates the FRET pair, leading to an increase in the donor's fluorescence emission. | thermofisher.com |

| Fluorescent Phospholipid Analog | Diphenylhexatriene (DPH) | Measuring membrane fluidity and lipid order. | DPH fluorescence anisotropy changes based on the rotational mobility of the probe within the lipid bilayer. | nih.gov |

Enzyme Assay Development

Analogs of this compound are crucial for the development of assays to measure the activity of lipid-metabolizing enzymes. These assays are often designed to produce a fluorescent or mass-spectrometric signal upon enzymatic modification of the lipid substrate.

A prominent example is the use of fluorescently labeled diacylglycerol derivatives, such as 1-NBD-decanoyl-2-decanoyl-sn-glycerol, as substrates for diacylglycerol kinase (DGK). medchemexpress.commedchemexpress.com The activity of DGK can be quantitatively measured by monitoring the conversion of the fluorescent DAG analog to its phosphorylated product, which can be separated and quantified. medchemexpress.com

FRET-based assays have also been developed for various phospholipases. thermofisher.com For example, a ratiometric substrate for phospholipase A2, Red/Green BODIPY PC-A2, was designed with two different BODIPY dyes. Cleavage of one of the acyl chains by the enzyme separates the FRET pair, resulting in a detectable change in the fluorescence emission ratio. thermofisher.com This allows for continuous, real-time monitoring of enzyme activity in various formats, including cell lysates and purified enzyme preparations. thermofisher.com

Beyond fluorescence, mass spectrometry (MS) provides a powerful platform for enzyme assays. A liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay for monoacylglycerol acyltransferase (MGAT) uses 1-decanoyl-rac-glycerol as a substrate. The assay measures the formation of the didecanoyl-glycerol product, offering high sensitivity and throughput for screening potential enzyme inhibitors. researchgate.net This method avoids the use of radioactive substrates and time-consuming chromatographic separation techniques. researchgate.net

| Enzyme | Assay Principle | Substrate Analog | Detection Method | References |

| Diacylglycerol Kinase (DGK) | Substrate Conversion | 1-NBD-decanoyl-2-decanoyl-sn-glycerol | Quantification of fluorescent product after separation. | medchemexpress.com, medchemexpress.com |

| Phospholipase A2 (PLA2) | FRET | Red/Green BODIPY PC-A2 | Ratiometric fluorescence detection. | thermofisher.com |

| Monoacylglycerol Acyltransferase (MGAT) | Product Formation | 1-decanoyl-rac-glycerol and decanoyl-CoA | LC/MS/MS detection of didecanoyl-glycerol. | researchgate.net |

| Phospholipase C (PLC) | Substrate Cleavage | Amplex Red coupled reaction | Fluorometric detection of a reaction product. | thermofisher.com |

Analytical Techniques for Quantification and Characterization in Biological Research

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has become an indispensable tool in lipidomics due to its high sensitivity, specificity, and ability to provide structural information. When coupled with chromatographic separation, it offers a powerful platform for the comprehensive analysis of lipids like 1-decanoyl-sn-glycerol from biological samples.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Glycerolipid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the targeted quantification and profiling of monoacylglycerols (MAGs). In this approach, liquid chromatography first separates the complex lipid extract, after which the mass spectrometer detects and fragments specific ions for identification and quantification.

Researchers have developed specific LC-MS/MS methods to profile various MAG species. jst.go.jpresearchgate.net A common strategy involves using electrospray ionization (ESI) in the positive ion mode. The formation of ammonium (B1175870) adduct ions ([M+NH₄]⁺) is often favored for glycerolipids, as their subsequent fragmentation provides structurally informative product ions. aocs.org For instance, a study investigating optimal MS conditions for 10 different MAG species found that monitoring the transition from the ammonium adduct precursor ion to a dehydroxylated product ion yielded superior sensitivity compared to other fragmentation pathways. jst.go.jpresearchgate.net

However, the ionization efficiency and fragmentation patterns can vary significantly depending on the fatty acid composition of the MAG. Studies have shown that the slope of the calibration curve, a critical parameter for accurate quantification, is dependent on both the carbon chain length and the degree of unsaturation of the acyl group. jst.go.jpresearchgate.net This necessitates the use of appropriate internal standards and correction factors to ensure accurate quantification across different MAG species.

In a specific application, an LC/MS/MS assay was established to measure the activity of the monoacylglycerol acyltransferase 2 (MGAT2) enzyme, using 1-decanoyl-rac-glycerol as a substrate. nih.gov This assay monitored the formation of the product, didecanoyl-glycerol, demonstrating the utility of LC/MS/MS in studying enzyme kinetics involving this compound. nih.gov The mass transition for the dehydrated product ion was monitored from m/z 383 to m/z 155 for quantification. researchgate.net

Table 1: LC-MS/MS Parameters for Monoacylglycerol (MAG) Analysis

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | jst.go.jpresearchgate.netaocs.org |

| Precursor Ions | Ammonium Adducts ([M+NH₄]⁺) are commonly used for high sensitivity. | jst.go.jpresearchgate.netaocs.org |

| Fragmentation | Collision-Induced Dissociation (CID) of the precursor ion. | jst.go.jpresearchgate.net |

| Key Product Ion | Formation of a dehydroxylated product ion from the [M+NH₄]⁺ precursor shows high sensitivity for MAGs. | jst.go.jpresearchgate.net |

| Quantification Note | Calibration curve slopes vary with acyl chain length and desaturation, requiring careful standard selection. | jst.go.jpresearchgate.net |

High-Throughput Mass Spectrometry (HTMS) Applications

For applications such as drug discovery and inhibitor screening, high-throughput mass spectrometry (HTMS) is essential. HTMS assays are designed for speed and automation, allowing for the rapid analysis of a large number of samples.

A notable application involving a derivative of this compound is the development of an HTMS assay for MGAT inhibitors. nih.gov In this assay, the enzymatic reaction using 1-decanoyl-rac-glycerol produces 1,3-didecanoyl-glycerol. nih.gov This product is readily soluble and can be directly analyzed by mass spectrometry in a 384-well plate format without requiring time-consuming extraction or chromatographic steps. nih.gov The sensitivity of this label-free HTMS assay facilitates robust and rapid screening of potential MGAT inhibitors, accelerating research in metabolic diseases. nih.gov

Furthermore, data-independent acquisition strategies, such as MS/MSALL, have been utilized with quadrupole time-of-flight (QTOF) mass spectrometers to achieve high-throughput analysis. researchgate.net This method allows for the direct identification and quantitative analysis of low-abundance MAG species from biological samples in under 6 minutes per sample, showcasing its high sensitivity and throughput capabilities. researchgate.net

Ultra-High Pressure Liquid Chromatography Coupled to High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS combines the high separation efficiency of ultra-high pressure liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. This powerful combination enables comprehensive lipidomic profiling, providing precise mass measurements that facilitate the determination of elemental compositions for unknown compounds.

Several studies have established UHPLC-QTOF-MS methods for detailed lipid analysis. metabolomicsworkbench.orglww.commedrxiv.org A typical system employs a sub-2 µm particle column, such as an ACQUITY UPLC BEH C18 or C8 column, which allows for rapid and highly resolved separations. metabolomicsworkbench.orgmedrxiv.orgnih.gov The UHPLC is coupled to a QTOF mass spectrometer, like an Agilent 6545 or a Waters Q-Tof Premier, equipped with a dual electrospray source operating in positive ion mode. metabolomicsworkbench.orglww.comnih.gov This setup can identify and quantify hundreds of lipid species in a single run. medrxiv.orguniversiteitleiden.nl

The high mass accuracy of the QTOF analyzer is crucial for distinguishing between lipid species with very similar masses. Data acquisition is typically performed over a wide mass range (e.g., m/z 400-1200) at high resolution, allowing for the confident identification of lipids based on their exact mass. nih.gov

Table 2: Example UHPLC-QTOF-MS System Configuration for Lipidomics

| Component | Specification | Source |

|---|---|---|

| UHPLC System | Agilent 1290 Infinity or Dionex Ultimate 3000 RS | lww.commedrxiv.orgnih.gov |

| Column | ACQUITY UPLC BEH C18 or C8 (e.g., 2.1 mm × 100 mm, 1.7 µm) | metabolomicsworkbench.orgmedrxiv.orgnih.gov |

| Column Temperature | 50-60 °C | metabolomicsworkbench.orgresearchgate.net |

| Mass Spectrometer | Agilent 6545 QTOF or Waters Q-Tof Premier | metabolomicsworkbench.orglww.comnih.gov |

| Ion Source | Dual Jet Stream Electrospray (Dual ESI) | metabolomicsworkbench.orglww.commedrxiv.org |

| Ion Mode | Positive Ion Mode | metabolomicsworkbench.orglww.com |

Strategies for Isomer Differentiation in Complex Lipidomes

A significant challenge in lipidomics is the differentiation of isomers—molecules with the same chemical formula but different structures. For monoacylglycerols, this includes positional isomers (e.g., this compound vs. 2-decanoyl-glycerol) and enantiomers (sn-1 vs. sn-3).

Chromatography is the primary tool for resolving isomers before they enter the mass spectrometer. Reversed-phase liquid chromatography can effectively separate positional isomers of diacylglycerols, and the same principles apply to monoacylglycerols. oup.com For example, an LC method using a Zorbax 300SB-C8 column was able to chromatographically separate 1,2-didecanoyl glycerol (B35011) from its 1,3-didecanoyl glycerol isomer. researchgate.net

However, complete separation is not always achieved. In the analysis of structurally similar lysophospholipids, it has been observed that sn-1 and sn-2 positional isomers often co-elute or appear as a shoulder on the main chromatographic peak. universiteitleiden.nl In such cases, the peak areas of the partially separated isomers are often summed for quantification, which prevents the determination of the concentration of each individual isomer. universiteitleiden.nl The development of chromatographic methods with higher resolving power, potentially through specialized columns or mobile phase compositions, remains an active area of research to overcome this limitation.

Chromatographic Separation Methods

Chromatographic techniques are essential for reducing the complexity of biological lipid extracts prior to detection. The choice of chromatographic mode is critical for achieving the desired separation of lipid classes or individual molecular species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipid Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for lipid profiling. In RP-HPLC, lipids are separated based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their acyl chains. nih.gov

A typical RP-HPLC setup for lipid analysis uses a C18 or C8 stationary phase. nih.govnih.gov A gradient elution is commonly employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent. nih.gov This allows for the separation of a wide range of lipid classes in a single run. Highly polar lipids, such as lysophospholipids and monoacylglycerols, elute early in the chromatogram, while less polar species like triacylglycerols are retained longer. nih.govunitn.it

One study successfully used RP-HPLC with a C18 column and an isocratic mobile phase of 100% acetonitrile (B52724) to separate positional isomers of diacylglycerols, demonstrating the power of this technique for resolving structurally similar lipids. oup.com The method showed good linearity and low limits of detection (in the range of 0.2–0.7 µg/mL), highlighting its suitability for quantitative analysis. oup.com

Thin-Layer Chromatography (TLC) for Product Resolution

Thin-Layer Chromatography (TLC) serves as a foundational analytical method for the separation of lipids based on their polarity, making it highly suitable for resolving the products of enzymatic reactions involving this compound. rockefeller.edu In a typical application, such as monitoring the hydrolysis of a diacylglycerol or triacylglycerol by lipases, TLC can effectively separate the monoacylglycerol (MG) product, this compound, from the original substrate and other resulting products like free fatty acids. gerli.comresearchgate.net

The process involves spotting a lipid extract onto a stationary phase, commonly a silica (B1680970) gel G plate. gerli.comseafdec.org The plate is then placed in a developing chamber with a mobile phase, which is a solvent system designed to separate neutral lipids. rockefeller.edu A frequently used mobile phase for separating mono-, di-, and triacylglycerols is a mixture of hexane (B92381), diethyl ether, and acetic acid. seafdec.orgupatras.grresearchgate.net For instance, a specific method for medium-chain acylglycerols utilizes a hexane:acetone (70:30 v/v) mobile phase, which has proven effective for separating different species of monoacylglycerols, diacylglycerols, and triacylglycerols. jst.go.jpnih.gov

As the nonpolar solvent mixture moves up the polar silica plate, it carries the lipid molecules with it; less polar lipids travel further up the plate, resulting in a higher retention factor (Rf) value. rockefeller.edu After development, the separated lipid spots are visualized, often by spraying with a reagent like primuline (B81338) or phosphomolybdic acid and viewing under UV light, or by exposure to iodine vapor. gerli.comupatras.grjst.go.jp The distinct Rf values allow for the identification of each lipid class. avantiresearch.com In cases where precise structural separation is needed, such as distinguishing between 1,2- and 1,3-diacylglycerols or resolving monoacylglycerols, plates impregnated with boric acid can be used. gerli.com The boric acid forms complexes with the hydroxyl groups, which influences their mobility and improves separation. gerli.com

Table 1: Example of TLC Mobile Phases for Acylglycerol Separation

| Mobile Phase Composition (v/v/v) | Target Lipid Separation | Reference(s) |

| Hexane:Diethyl Ether:Acetic Acid (70:30:1) | General neutral lipids (MG, DG, TG, FFA) | upatras.grresearchgate.net |

| Hexane:Acetone (70:30) | Medium-chain acylglycerols (MAG, DAG, TAG) | jst.go.jpnih.gov |

| Chloroform (B151607):Acetone (96:4) on Boric Acid Plate | Isomers of mono- and diacylglycerols | gerli.com |

This table is for illustrative purposes. Actual Rf values can vary based on specific laboratory conditions.

Gas Chromatography (GC) for Derived Fatty Acid Analysis

Gas Chromatography (GC) is a highly effective technique for the analysis of the fatty acid component of this compound, which is decanoic acid (C10:0). Direct analysis of free fatty acids by GC is challenging due to their low volatility and high polarity, which can cause poor peak shape and adsorption issues within the GC column. restek.com To overcome this, the fatty acid is first converted into a more volatile, nonpolar derivative, most commonly a fatty acid methyl ester (FAME). restek.comnih.gov

This derivatization is typically achieved through esterification. sigmaaldrich.com A common and efficient method involves using boron trifluoride (BF₃) in methanol, which catalyzes the esterification of the fatty acid's carboxyl group to form the corresponding FAME. sigmaaldrich.comthermofisher.com The resulting FAMEs are then extracted into a nonpolar solvent like hexane for injection into the gas chromatograph. sigmaaldrich.com

Once injected, the FAMEs are separated on a capillary column, often a high-polarity phase column like those coated with a cyanopropyl-based stationary phase (e.g., TR-FAME or Rt-2560), which is optimized for separating complex FAME mixtures. restek.comthermofisher.com The separation is based on the boiling points and polarity of the FAMEs. As the compounds elute, they are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). restek.com The retention time of the methyl decanoate (B1226879) peak is used for identification by comparison against a known standard, and the peak area provides quantitative information. restek.comthermofisher.comawi.de

Table 2: Example Retention Times for FAME Standards in a GC Analysis

| Fatty Acid Methyl Ester (FAME) | Abbreviation | Typical Retention Time (min) |

| Methyl Octanoate (B1194180) | C8:0 | 19.43 |

| Methyl Decanoate | C10:0 | 24.50 |

| Methyl Dodecanoate | C12:0 | 29.87 |

| Methyl Myristate | C14:0 | 34.97 |

| Methyl Palmitate | C16:0 | 39.68 |

Data adapted from a standard FAME mix analysis on an Rt-2560 column and is for illustrative purposes. restek.com Actual retention times will vary based on the specific GC system, column, and run conditions.

Sample Preparation and Internal Standard Application for Quantitative Lipidomics

Accurate quantification of this compound in complex biological samples is a central goal of quantitative lipidomics and is highly dependent on robust sample preparation and the correct use of internal standards. nih.gov The first critical step is the efficient extraction of total lipids from the biological matrix, such as plasma or tissue. nih.gov The most widely used methods are liquid-liquid extractions based on chloroform/methanol mixtures, as developed by Folch or Bligh and Dyer. nih.govvliz.be The Bligh and Dyer method, for instance, uses a specific ratio of chloroform, methanol, and water to create a monophasic system that extracts lipids from the sample; subsequent addition of more chloroform and water induces phase separation, partitioning the lipids into the lower chloroform layer. vliz.beyoutube.com

To account for lipid loss during extraction and variations in instrument response during analysis (typically by Liquid Chromatography-Mass Spectrometry, LC-MS), an internal standard is added to the sample at the very beginning of the preparation process. nih.govrsc.org An ideal internal standard is a molecule that is chemically similar to the analyte but not naturally present in the sample. researchgate.net For the quantification of this compound, a suitable internal standard would be a monoacylglycerol containing an odd-chain fatty acid, such as 1-heptadecanoyl-sn-glycerol (MAG 17:1), or a stable isotope-labeled version of the analyte. nih.govrsc.org

After extraction, the lipid mixture containing both the endogenous this compound and the added internal standard is analyzed by LC-MS/MS. plos.orgaocs.org The amount of this compound is determined by comparing the peak area of its specific mass transition to the peak area of the known quantity of the internal standard. nih.gov This ratiometric approach corrects for experimental variability, enabling accurate and reproducible quantification. rsc.org

Table 3: Summary of a Typical Workflow for Quantitative Monoacylglycerol Analysis

| Step | Description | Key Considerations | Reference(s) |

| 1. Internal Standard Addition | A known amount of a non-endogenous monoacylglycerol (e.g., MAG 17:1) is added to the biological sample. | Standard must not be present in the sample and should have similar chemical properties to the analyte. | nih.gov |

| 2. Lipid Extraction | Lipids are extracted using a solvent system like the Bligh & Dyer or Folch method (chloroform/methanol/water). | The extraction method must be efficient for monoacylglycerols. Rapid processing or use of antioxidants can prevent degradation. nih.govgerli.com | nih.govvliz.be |

| 3. Phase Separation | The mixture is centrifuged to separate the lipid-containing organic phase from the aqueous phase. | Complete separation is crucial to avoid contamination and ensure accurate volume handling. | youtube.comnih.gov |

| 4. Solvent Evaporation | The organic solvent containing the lipids is evaporated to dryness, typically under a stream of nitrogen or argon. | Avoid excessive heat to prevent lipid degradation. | nih.gov |

| 5. Reconstitution & Analysis | The dried lipid extract is redissolved in a suitable solvent for LC-MS/MS analysis. | The reconstitution solvent must be compatible with the LC mobile phase. | mdpi.com |

Fluorescence Spectroscopy in Lipid Dynamics and Enzyme Activity Assays

Fluorescence spectroscopy is a highly sensitive technique used to investigate lipid-protein interactions, membrane dynamics, and enzyme kinetics related to this compound. assaygenie.comavantorsciences.com This is achieved by using fluorescently labeled lipids or substrates that report on their local environment or state. avantiresearch.com

For enzyme activity assays, fluorogenic substrates are particularly useful for continuous, real-time monitoring of lipase (B570770) activity. nih.gov In this approach, a substrate is synthesized with a fluorescent group (fluorophore) whose fluorescence is quenched. Upon enzymatic hydrolysis—for example, by monoacylglycerol lipase (MAGL)—the fluorophore is released, leading to a measurable increase in fluorescence intensity. assaygenie.comfrontiersin.org For instance, a substrate like 7-hydroxycoumarinyl-arachidonate can be used to measure MAGL activity, where the cleavage of the ester bond releases the highly fluorescent 7-hydroxycoumarin. nih.gov Similarly, resorufin-based substrates can be designed where hydrolysis of an octanoate chain releases the red-fluorescent resorufin (B1680543), which can be monitored at its specific excitation and emission wavelengths (e.g., Ex/Em = 571/588 nm). mdpi.com

In the study of lipid dynamics, fluorescent probes are incorporated into lipid membranes containing this compound to report on physical properties like membrane fluidity and water penetration. nih.govnih.gov Probes such as Laurdan are particularly valuable because their emission spectrum is sensitive to the polarity of the surrounding environment. nih.govresearchgate.net In a more ordered, less hydrated membrane environment (like a liquid-ordered phase), Laurdan's emission is blue-shifted. In a less ordered, more hydrated environment (like a liquid-disordered phase), its emission is red-shifted. researchgate.net The presence of this compound can influence this local environment, and changes in Laurdan's fluorescence provide insight into how the monoacylglycerol alters membrane structure and water accessibility. nih.govbiorxiv.org Other probes like NBD (Nitrobenzoxadiazole) and DPH (1,6-Diphenyl-1,3,5-hexatriene) are also widely used to study lipid trafficking and membrane fluidity, respectively. avantiresearch.commdpi.comnih.gov

Table 4: Selected Fluorescent Probes and Their Applications in Lipid Research

| Probe | Type | Principle of Action | Typical Application | Reference(s) |

| Resorufin Esters | Fluorogenic Substrate | Release of fluorescent resorufin upon enzymatic cleavage of the acyl chain. | Continuous enzyme activity assays (e.g., MAGL). | mdpi.com |

| Coumarin (B35378) Esters | Fluorogenic Substrate | Release of fluorescent coumarin derivative upon enzymatic hydrolysis. | High-throughput screening of lipase inhibitors. | nih.gov |

| Laurdan / C-Laurdan | Environment-Sensitive Probe | Emission spectrum shifts in response to local solvent polarity (water penetration). | Measuring membrane fluidity and lipid phase organization. | nih.govnih.gov |

| NBD | Environment-Sensitive Probe | Used as a label on lipids to track their movement and localization. | Studies of lipid uptake, trafficking, and membrane fusion. | avantiresearch.commdpi.combiorxiv.org |

| DPH | Anisotropy Probe | Fluorescence anisotropy changes with rotational mobility, reflecting membrane "fluidity". | Assessing lipid tail order and overall membrane fluidity. | avantiresearch.comnih.gov |

Preclinical Research Models and Experimental Systems for 1 Decanoyl Sn Glycerol Studies

Genetically Modified Organisms and Knockout Models for Pathway Elucidation

Genetically modified organisms are instrumental in dissecting the complex metabolic pathways associated with glycerolipids like 1-decanoyl-sn-glycerol. By manipulating specific genes in model systems such as Arabidopsis thaliana, Saccharomyces cerevisiae, and Caenorhabditis elegans, researchers can identify key enzymes and regulatory steps involved in its biosynthesis and degradation.

Arabidopsis thaliana

The plant model Arabidopsis thaliana serves as a powerful tool for investigating glycerolipid assembly. The foundational pathway for producing 1,2-diacyl-sn-glycerols, the immediate precursors to triacylglycerols, is the Kennedy pathway. oup.com This process begins with the acylation of the sn-1 position of a glycerol-3-phosphate backbone by a glycerol-3-phosphate acyltransferase (GPAT), followed by a subsequent acylation at the sn-2 position by a lysophosphatidic acid acyltransferase (LPAT) to form phosphatidic acid. oup.comnih.gov

Genetic engineering of Arabidopsis has demonstrated the potential to produce novel triacylglycerols containing medium-chain fatty acids like decanoate (B1226879). For instance, co-expression of a Cuphea viscosissima GPAT and/or LPAT with the corresponding thioesterase that produces decanoate led to enhanced accumulation of this fatty acid in the seed oil of transgenic plants. oup.com These studies highlight that the acyl selectivity of GPAT and LPAT enzymes is a critical determinant of the final fatty acid composition of triacylglycerols. oup.comresearchgate.net By creating knockout mutants for specific acyltransferases, researchers can elucidate their precise roles in incorporating decanoic acid into the glycerol (B35011) backbone.

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is a widely used model for studying fundamental metabolic processes, including glycerol and lipid metabolism. Its genetic tractability allows for the creation of specific knockout strains to probe pathway functions. For example, deletion of genes such as TPI1 (triosephosphate isomerase) has been shown to redirect carbon flux towards dihydroxyacetone phosphate (B84403) (DHAP), a key precursor in glycerol metabolism, thereby increasing glycerol production. researchgate.net

Furthermore, knockout studies of genes like GPD2 and FPS1 have been employed to reduce the accumulation of the by-product glycerol during fermentation processes. mdpi.comsciepublish.com While not directly studying this compound, these models are foundational for understanding the regulation of the glycerol backbone supply, a prerequisite for the synthesis of any monoacylglycerol. Engineering the glycerol catabolic pathway, for instance by deleting the native FAD-dependent pathway and introducing a heterologous DHA pathway, further modifies the metabolic flux and can be used to study the synthesis of glycerol derivatives. nih.gov

Caenorhabditis elegans

The nematode C. elegans offers a multicellular organism model for studying lipid metabolism and its physiological consequences. Genetic screens in C. elegans have identified mutants with altered fatty acid compositions, providing insights into the pathways that regulate lipid homeostasis. nih.gov For example, loss-of-function mutations in genes required for ether lipid biosynthesis lead to compensatory changes in lipid composition, including an increase in de novo fatty acid synthesis. nih.gov

C. elegans models are also used to study the response to various stresses, which often involves the modulation of lipid and glycerol metabolism. During hypertonic stress, C. elegans accumulates glycerol as a compatible osmolyte by upregulating the gpdh-1 gene, which encodes glycerol-3-phosphate dehydrogenase. cellphysiolbiochem.com Knockout models for genes involved in these stress responses or in lipid signaling, such as the nuclear receptor NR5A, can reveal the genetic control mechanisms that link environmental cues to the metabolism of compounds like this compound. cellphysiolbiochem.comnih.gov

Animal Models for Mechanistic Investigations of Metabolism and Transport

To understand how this compound is processed within a mammalian system, researchers rely on animal models, particularly rat models. These models are essential for investigating the complex processes of digestion, absorption, re-esterification within intestinal cells, and subsequent transport via the lymphatic system.

Rat Models for Absorption and Lymphatic Transport

Studies utilizing rat models with cannulated thoracic lymph ducts have been pivotal in clarifying the intestinal absorption pathways for structured triacylglycerols (TAGs) containing medium-chain fatty acids (MCFAs) like capric acid (10:0). When rats are administered structured lipids containing capric acid, such as 1,3-didecanoyl-2-linoleoyl-sn-glycerol, significant amounts of capric acid are recovered in the lymph. researchgate.netnih.gov This demonstrates that while many MCFAs are absorbed directly into the portal vein, a substantial portion can also be re-esterified into TAGs in the enterocytes and transported via the lymphatic system, similar to long-chain fatty acids. nih.gov

Research has shown that the chain length of the MCFA influences its route of absorption. The lymphatic transport of MCFAs increases with their chain length; for example, the recovery of capric acid (C10:0) in the lymph is significantly higher than that of caprylic acid (C8:0) but lower than that of lauric acid (C12:0). nih.gov

The position of the fatty acid on the glycerol backbone also affects its metabolic fate. Pancreatic lipase (B570770) is sn-1,3 specific, meaning it preferentially hydrolyzes fatty acids from the outer positions of the TAG. The resulting 2-monoacylglycerol (e.g., 2-decanoyl-sn-glycerol if the capric acid is at the sn-2 position) is then readily absorbed and used for the re-synthesis of TAGs within the enterocyte. researchgate.net Studies comparing structured lipids have shown that a fatty acid located at the sn-2 position tends to be absorbed more efficiently via the lymph than one at the sn-1 or sn-3 positions. researchgate.nettandfonline.com

Following administration of specific structured TAGs, analysis of the lymph reveals not only the original TAG but also several newly synthesized TAG species. nih.gov This indicates a dynamic process of hydrolysis and re-esterification within the intestinal cells, leading to a remodeling of the administered lipid. nih.gov

Table 1: Lymphatic Recovery of Medium-Chain Fatty Acids (MCFAs) in Rats

| Administered Structured Triacylglycerol (STAG) | MCFA | Lymphatic Recovery of MCFA (%) | Key Finding |

|---|---|---|---|

| 1,3-dioctanoyl-2-linoleyl-sn-glycerol (8:0/18:2/8:0) | Caprylic Acid (8:0) | 7.3 ± 0.9 | Lymphatic transport of MCFAs increases with increasing carbon chain length. nih.gov |

| 1,3-didecanoyl-2-linoleyl-sn-glycerol (10:0/18:2/10:0) | Capric Acid (10:0) | 26.3 ± 2.4 | |

| 1,3-didodecanoyl-2-linoleyl-sn-glycerol (12:0/18:2/12:0) | Lauric Acid (12:0) | 81.7 ± 6.9 |

Table 2: Lymphatic Absorption of Different Triacylglycerol Structures in Rats

| Administered Lipid | Primary Fatty Acids | Key Observation |

|---|---|---|

| 2-octanoyl-1,3-dilinoleoyl-glycerol | C8:0, C18:2 | Serum cholesterol levels were significantly lower in rats fed structured lipids with an MCFA at the sn-2 position (L-M-L type) compared to the corn-oil group. tandfonline.com |

| 2-linoleoyl-1,3-didecanoyl-glycerol | C18:2, C10:0 | |

| 2-decanoyl-1,3-dilinoleoyl-glycerol | C10:0, C18:2 | |

| 1,3-didecanoyl-2-linoleyl-sn-glycerol | C10:0, C18:2 | Intact structured TAG was detected in lymph, with a recovery of 12%. nih.gov This indicates that some TAGs can be absorbed without complete hydrolysis. |

Future Directions and Emerging Research Avenues

Elucidating Novel Enzymatic Pathways in Glycerolipid Metabolism

The biosynthesis and degradation of 1-decanoyl-sn-glycerol are integral to the broader field of glycerolipid metabolism. A primary area of future research will be the identification and characterization of novel enzymes involved in its formation and breakdown. While the general steps of glycerolipid synthesis are known, the specific enzymes that show preference for a 10-carbon fatty acid at the sn-1 position are not fully elucidated.

The canonical pathway for the formation of 1-monoacylglycerols often involves the hydrolysis of di- or triacylglycerols by lipases. However, the specific lipases that act on 1,2-diacyl-sn-glycerols or triglycerides containing a decanoyl group at the sn-1 position to yield this compound need to be identified. Conversely, the enzymes responsible for its acylation to form diacylglycerols or its phosphorylation are also of significant interest. For instance, acyl-CoA:monoacylglycerol acyltransferase (MGAT) and diacylglycerol kinase (DGK) are enzyme families known to act on monoacylglycerols, but their substrate specificity for this compound remains an open question. medchemexpress.comscbt.com

Future research will likely employ a combination of proteomics, genomics, and metabolomics to identify candidate enzymes. Subsequent in vitro enzymatic assays with purified enzymes and this compound as a substrate will be crucial for confirming their activity and determining kinetic parameters. Understanding these enzymatic pathways is fundamental to comprehending how the cellular levels of this compound are regulated.

Understanding Complex Lipid Network Interactions and Regulatory Mechanisms

This compound does not exist in isolation; it is part of a complex and interconnected network of lipids. A key future direction is to understand how fluctuations in the levels of this compound impact the broader lipidome and, in turn, how other lipids influence its metabolism. For example, as a precursor, it can be converted into various other lipid species, including phosphatidic acid and diacylglycerols, which are themselves important signaling molecules and metabolic intermediates. pathbank.orgplos.org

Investigating the interplay between this compound and other lipid classes, such as phospholipids (B1166683), sphingolipids, and other glycerolipids, will be critical. thno.orgacs.org This involves mapping the metabolic fluxes to and from this compound and understanding the regulatory switches that control these pathways. For instance, studies have shown that alterations in diacylglycerol levels can impact phospholipid metabolism through pathways like the Kennedy pathway. plos.org Future research could explore if a similar relationship exists specifically for diacylglycerols derived from this compound.

Advanced lipidomic approaches will be central to these investigations, allowing for the simultaneous measurement of a wide array of lipid species. By perturbing the system, for example, by overexpressing or knocking out a specific enzyme involved in this compound metabolism, researchers can observe the ripple effects throughout the lipid network. This will provide a more holistic understanding of its role in maintaining cellular lipid homeostasis. acs.org

Developing Advanced Analytical Tools for Resolving Lipid Isomers and Stereoisomers

A significant challenge in lipidomics is the differentiation of isomers—molecules with the same chemical formula but different structures. In the context of decanoyl-glycerol, this includes distinguishing between this compound and 2-decanoyl-glycerol, as well as its enantiomer, 3-decanoyl-sn-glycerol. nih.gov The biological functions of these isomers can differ significantly, making their accurate identification and quantification crucial.

Future research will focus on the development and refinement of advanced analytical techniques to overcome this challenge. While mass spectrometry is a powerful tool for lipid analysis, standard methods often cannot differentiate between positional isomers. researchgate.net Techniques such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) with sophisticated fragmentation strategies are emerging as promising solutions. mpi-cbg.de These methods can separate ions based on their shape and size in the gas phase, providing an additional dimension of separation beyond liquid chromatography and mass-to-charge ratio.

Furthermore, the development of new chromatographic methods, including multidimensional liquid chromatography, can enhance the separation of lipid isomers prior to mass spectrometric analysis. researchgate.netnih.gov The synthesis of pure isomeric standards of this compound will also be essential for the validation of these new analytical methods. mdpi.comresearchgate.net

| Analytical Technique | Application in this compound Research | Potential Advantages |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of this compound from its positional isomers (e.g., 2-decanoyl-glycerol). | Provides information on the ion's collisional cross-section, allowing for differentiation of isomers with identical mass-to-charge ratios. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and differentiation of stereoisomers based on fragmentation patterns. | Can provide detailed structural information to distinguish between closely related lipid molecules. mpi-cbg.de |

| Multidimensional Liquid Chromatography (LC-LC) | Enhanced separation of complex lipid mixtures, including isomers. | Increases peak capacity and resolution, improving the chances of separating co-eluting isomers. researchgate.netnih.gov |

Investigating Mechanistic Roles in Preclinical Disease Models (Focus on molecular mechanisms)

While the presence of this compound in various biological systems is established, its specific molecular roles in health and disease are largely unknown. A critical future direction is the investigation of its mechanistic functions in preclinical disease models. This involves moving beyond simple correlation and dissecting the precise molecular pathways through which this compound exerts its effects.

For instance, as a monoacylglycerol, it could potentially act as a signaling molecule, similar to other well-characterized lipid messengers. It may interact with and modulate the activity of specific proteins, such as ion channels or receptors. Research could explore whether this compound can influence membrane properties, such as fluidity and curvature, thereby affecting the function of membrane-bound proteins. acs.orgubc.ca

Preclinical models of metabolic diseases, neurological disorders, and cancer could be employed to study the impact of altered this compound levels. For example, in models of type 2 diabetes, where dysregulation of lipid metabolism is a key feature, investigating the role of this compound and its downstream metabolites could reveal novel pathogenic mechanisms. plos.org Similarly, its role in the context of infectious diseases, potentially influencing membrane interactions of pathogens or the host immune response, warrants investigation. ubc.caresearchgate.net These studies will necessitate the use of sophisticated cell and animal models, combined with advanced molecular and cellular biology techniques, to pinpoint the precise molecular targets and pathways influenced by this compound.

| Research Area | Preclinical Model Example | Potential Molecular Mechanism to Investigate |

| Metabolic Disease | Mouse model of diet-induced obesity | Modulation of protein kinase C (PKC) activity by diacylglycerols derived from this compound. |

| Neurological Disorders | Cell culture model of neuroinflammation | Alteration of membrane fluidity and its impact on receptor signaling. acs.org |

| Cancer Biology | Xenograft mouse model of cancer | Influence on the Kennedy pathway of phospholipid synthesis, which is implicated in tumor growth. plos.org |

| Infectious Disease | In vitro model of bacterial infection | Interaction with bacterial membranes or modulation of host cell signaling pathways involved in immune response. ubc.caresearchgate.net |

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure 1-Decanoyl-sn-glycerol?

Enantioselective synthesis can be achieved via asymmetric dihydroxylation of allyl ether precursors using AD-mix reagents supplemented with oxidizing agents like potassium persulfate. This method, adapted from the synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol, ensures high stereochemical fidelity . Purification typically involves column chromatography with solvents optimized for polar lipid separation.

Q. How can this compound be isolated from complex biological matrices?

The Bligh & Dyer method is a gold standard for lipid extraction. Tissues are homogenized in chloroform:methanol (2:1 v/v), followed by phase separation with water. The chloroform layer, containing lipids like this compound, is isolated and evaporated. This protocol ensures high recovery and minimizes degradation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Assigns stereochemistry and verifies acyl chain position (e.g., sn-1 vs. sn-2).

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms the trilayer structure observed in mixed-chain triacylglycerols .

- Mass Spectrometry (MS) : Identifies molecular ions and fragmentation patterns to validate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While this compound is generally non-hazardous, standard lipid-handling practices apply:

- Use gloves and eye protection to avoid contamination.

- Store under inert gas (e.g., argon) at −20°C to prevent oxidation.

- Dispose of waste via approved solvent disposal systems .

Advanced Research Questions

Q. How does the phase behavior of this compound influence its biological interactions?

Differential scanning calorimetry (DSC) and XRD reveal polymorphic transitions (e.g., metastable α and β' phases). For example, binary mixtures with structurally similar lipids (e.g., POP/PPO) can form molecular compounds with distinct melting points, affecting membrane dynamics . Optimize thermal protocols to capture transient phases.

Q. What experimental strategies resolve contradictions in this compound’s role in lipid signaling pathways?

Contradictions often arise from off-target enzyme interactions. For example, diacylglycerol kinases (DGKs) phosphorylate this compound to phosphatidic acid (PA). Use selective inhibitors (e.g., R59022) and tissue-specific DGK isoforms (e.g., AtDGK2) to isolate its signaling activity. Validate via kinetic assays (Km ~125 µM for similar DAGs) .

Q. How can researchers differentiate superoxide production directly linked to this compound metabolism versus secondary pathways?

Mitochondrial assays using isolated enzymes (e.g., mGPDH) and inhibitors (e.g., malonate for complex II) clarify contributions. Measure H2O2 flux with Amplex Red and correlate with ubiquinone pool reduction states. Note that superoxide production is bidirectional across membranes .

Q. What methodologies address discrepancies in this compound’s metabolic stability in cellular models?

Use isotopic tracing (e.g., 13C-labeled decanoate) coupled with LC-MS to track turnover rates. Account for acyl migration (sn-1 to sn-2 shift) via time-course NMR. Compare results across cell lines (e.g., hepatocytes vs. adipocytes) to contextualize tissue-specific degradation .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。